BenchChemオンラインストアへようこそ!

4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

BRD4 BET inhibition Bromodomain

Select this compound as the definitive 4-bromo reference point for your BET bromodomain halogen-walk SAR panel. The para-bromine atom delivers a 3.6-fold stronger anomalous scattering signal than the 4-chloro analog, enabling robust SAD/MAD phasing in BRD4 co-crystallization trials. The N1-isobutyl substituent governs the dihedral angle of the benzamide pharmacophore, making this molecule an essential comparator when probing N1-alkyl effects on bromodomain selectivity and metabolic stability. Its unique InChI Key (NWSTZMJGDWFNQM-UHFFFAOYSA-N) and C20H21BrN2O2 formula ensure unambiguous LC-MS and NMR identity verification for chemical probe qualification.

Molecular Formula C20H21BrN2O2
Molecular Weight 401.304
CAS No. 941905-83-5
Cat. No. B2466672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS941905-83-5
Molecular FormulaC20H21BrN2O2
Molecular Weight401.304
Structural Identifiers
SMILESCC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H21BrN2O2/c1-13(2)12-23-18-9-8-17(11-15(18)5-10-19(23)24)22-20(25)14-3-6-16(21)7-4-14/h3-4,6-9,11,13H,5,10,12H2,1-2H3,(H,22,25)
InChIKeyNWSTZMJGDWFNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941905-83-5): Core Structural and Pharmacophoric Characterization for Research Procurement


4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941905-83-5) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class, characterized by a 2-oxo-1,2,3,4-tetrahydroquinoline core bearing an N1-isobutyl substituent and a 6-(4-bromobenzamido) group . The tetrahydroquinoline scaffold is a recognized privileged structure in bromodomain and extra-terminal (BET) inhibitor design, with numerous patents disclosing related analogs as BRD4 inhibitors for oncology and inflammation indications [1]. The para-bromobenzamide motif introduces a heavy halogen atom that may facilitate structure-based drug design through X-ray crystallographic phasing, hydrophobic pocket occupancy, or halogen bonding interactions. Despite the scaffold's medicinal chemistry precedent, rigorous quantitative structure-activity relationship (SAR) data specific to this exact compound remain extremely sparse in the peer-reviewed and patent literature.

Why Closely Related Tetrahydroquinoline-Benzamide Analogs Cannot Substitute 4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941905-83-5) in Research Protocols


Tetrahydroquinoline-based BET inhibitors exhibit extreme sensitivity to even single-atom modifications around the benzamide ring and the N1 substituent. In the broader patent and medicinal chemistry literature, the identity of the halogen and its regioisomeric position on the benzamide ring profoundly influence BRD4 BD1 vs. BD2 domain selectivity, cellular permeability, and metabolic stability [1]. Likewise, the N1-alkyl group directly governs the conformation of the tetrahydroquinoline lactam ring and the trajectory of the benzamide pharmacophore. Consequently, replacement of the 4-bromo substituent with a 4-fluoro, 4-chloro, 2-bromo, or 3-bromo isomer, or alteration of the N1-isobutyl to N1-methyl, N1-butyl, or N1-ethyl groups, is expected to yield divergent target engagement profiles that cannot be predicted from first principles. The absence of publicly disclosed, quantitative comparative bioactivity data for this specific compound means that any substitution carries substantial, unquantified experimental risk.

Quantitative Differentiation Evidence for 4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941905-83-5) Relative to Structural Analogs


Absence of Publicly Disclosed Potency Data for BRD4 or Other BET Bromodomains

No peer-reviewed publication, patent, or authoritative database currently reports quantitative IC50, Kd, or Ki values for 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide against BRD4 (BD1 or BD2) or any other BET family bromodomain. This is in contrast to numerous structurally related tetrahydroquinoline-benzamide analogs exemplified in US20160256448A1, which display BRD4 IC50 values ranging from low nanomolar to micromolar depending on the benzamide substituent pattern [1]. The absence of data means no direct head-to-head or cross-study comparison can be performed at this time.

BRD4 BET inhibition Bromodomain

Structural Differentiation: 4-Bromo vs. 4-Fluoro and 4-Chloro Benzamide Analogs

The compound features a para-bromo substituent on the benzamide ring. Close analogs catalogued by chemical vendors include 4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941953-93-1) and 4-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide . The van der Waals radius increases from F (1.47 Å) to Cl (1.75 Å) to Br (1.85 Å), while lipophilicity (Hansen π parameter) increases in the same order. In published BET inhibitor SAR, the halogen choice at this position has been shown to affect BRD4 BD1/BD2 selectivity by up to 10-fold and to modulate metabolic clearance rates in liver microsomes [1]. No quantitative comparative biochemical data exist for this specific 4-bromo compound versus its 4-fluoro or 4-chloro congeners.

SAR Halogen substitution Medicinal chemistry

N1-Isobutyl Substituent Differentiation vs. N1-Methyl, N1-Butyl, and N1-Unsubstituted Analogs

The N1-isobutyl group on the tetrahydroquinoline lactam differentiates this compound from simpler N1-substituted or unsubstituted analogs. Patent literature demonstrates that the N1-alkyl chain length and branching pattern modulate the dihedral angle between the tetrahydroquinoline core and the benzamide moiety, which in turn affects the compound's ability to engage the conserved asparagine (e.g., Asn140 in BRD4 BD1) in the bromodomain acetyl-lysine binding pocket [1]. Analogs bearing N1-methyl (CAS varies), N1-n-butyl (CAS varies), or N1-unsubsituted tetrahydroquinoline scaffolds are commercially available from multiple vendors. No head-to-head potency or selectivity data for this specific N1-isobutyl compound versus these N1-variants have been publicly disclosed.

N1-alkyl substitution Conformational control BET inhibitor scaffold

Anomalous Heavy Atom for Crystallographic Phasing: Differentiating the 4-Bromo Compound from Non-Halogenated and Lighter Halogen Analogs

The bromine atom (atomic number 35) provides a significantly stronger anomalous scattering signal for X-ray crystallographic single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing compared to chlorine (Z=17), fluorine (Z=9), or unsubstituted analogs [1]. The anomalous scattering factor f'' for bromine at Cu Kα wavelength (1.5418 Å) is approximately 1.28 electrons, versus 0.36 for chlorine and negligible for fluorine. This property may facilitate de novo structure determination of protein-ligand co-crystal complexes, offering a practical advantage in structural biology workflows where experimental phasing is required.

X-ray crystallography Experimental phasing Structure-based drug design

Recommended Research Application Scenarios for 4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941905-83-5)


X-ray Crystallographic Fragment Elaboration and Structure-Based Design of BET Bromodomain Inhibitors

The para-bromine atom provides a strong anomalous scattering signal suitable for SAD or MAD phasing, making this compound a practical candidate for co-crystallization trials with BRD4 or other BET bromodomains where experimental phasing is required. As established in Section 3, the anomalous signal is 3.6-fold stronger than that of the 4-chloro analog. Researchers pursuing high-resolution ligand-bound structures to guide structure-based optimization may prioritize this compound over non-halogenated or lighter halogen analogs [1].

Halogen-Specific Structure-Activity Relationship (SAR) Studies in Tetrahydroquinoline-Based Bromodomain Ligand Series

When systematically probing the effect of halogen size, lipophilicity, and electronic character on BRD4 BD1/BD2 selectivity and cellular activity, this compound serves as the 4-bromo reference point within a halogen-walk series (4-H, 4-F, 4-Cl, 4-Br, 4-I). As discussed in Section 3, the bromine atom contributes distinct van der Waals radius (1.85 Å) and lipophilicity (π = 0.86) compared to fluorine and chlorine analogs. Its inclusion in comparative SAR panels is essential for establishing quantitative halogen SAR trends, provided the purchasing laboratory commits to generating the absent primary activity data [2].

N1-Isobutyl Conformational SAR and Property Optimization

The N1-isobutyl substituent is a distinguishing feature of this compound relative to N1-methyl, N1-ethyl, N1-n-butyl, and unsubstituted tetrahydroquinoline analogs. As noted in Section 3, the branched alkyl chain is expected to influence the dihedral angle between the core and benzamide group, with downstream effects on bromodomain binding and metabolic stability. This compound is appropriate for inclusion in N1-substituent SAR matrices aimed at optimizing the conformational and pharmacokinetic profile of tetrahydroquinoline-based BET inhibitors [2].

Chemical Probe Qualification Workflows Requiring Unambiguous Compound Identity Verification

The unique combination of the 4-bromobenzamide moiety with the N1-isobutyl-2-oxo-tetrahydroquinoline scaffold yields a distinct InChI Key (NWSTZMJGDWFNQM-UHFFFAOYSA-N), SMILES string, and molecular formula (C20H21BrN2O2), facilitating unambiguous identity verification by LC-MS, NMR, and elemental analysis. For laboratories requiring well-defined single chemical entities with traceable structural identity for chemical probe qualification, this compound offers a clearly resolvable analytical fingerprint compared to structurally similar but chromatographically distinct analogs.

Quote Request

Request a Quote for 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.